molecular formula C27H48O B13819793 5-alpha-Cholestan-2-beta-OL

5-alpha-Cholestan-2-beta-OL

Cat. No.: B13819793
M. Wt: 388.7 g/mol
InChI Key: IANFNNPXOUVDGW-VBWRGJNHSA-N
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Description

5-Alpha-Cholestan-2-beta-OL (CAS: Not explicitly provided; PubChem CID: 12724562) is a cholestane-derived sterol with a hydroxyl group at the C2 position in the beta orientation. Its molecular formula is C₂₇H₄₈O, and its molecular weight is 388.7 g/mol . The IUPAC name reflects its stereochemistry: (2R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-2-ol. It is typically stored at room temperature and has a purity of >95% .

Properties

Molecular Formula

C27H48O

Molecular Weight

388.7 g/mol

IUPAC Name

(2R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-2-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-13-14-24-22-12-10-20-9-11-21(28)17-27(20,5)25(22)15-16-26(23,24)4/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26-,27+/m1/s1

InChI Key

IANFNNPXOUVDGW-VBWRGJNHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H](CC4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(CC4)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-Cholestan-2-beta-OL typically involves the reduction of cholesterol derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound can involve the extraction from animal fats, such as bovine brain or liver. The compound can also be synthesized through chemical processes involving ketone-alcohol interconversion, ketone-alcohol sulfonation, and sulfate hydrolysis .

Chemical Reactions Analysis

Types of Reactions: 5-alpha-Cholestan-2-beta-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-alpha-Cholestan-2-beta-OL has a wide range of applications in scientific research:

    Chemistry: Used as a standard in lipid analysis using high-performance liquid chromatography (HPLC).

    Biology: Studied for its role in cellular processes and interactions with proteins.

    Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of steroidal drugs and other chemical products .

Mechanism of Action

The mechanism of action of 5-alpha-Cholestan-2-beta-OL involves its interaction with specific molecular targets, such as enzymes and receptors. It can bind to proteins like human serum albumin (HSA) through non-covalent interactions, influencing various biological pathways. The binding affinity and thermodynamic parameters indicate that the interaction is thermodynamically favorable .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Hydroxyl Group Orientation

(a) (5-Alpha)-Cholestan-3-Beta-OL
  • CAS : 80-97-7
  • Molecular Formula : C₂₇H₄₈O (MW: 388.68 g/mol)
  • Structure : Hydroxyl group at C3-beta position.
  • Physical Properties : White to beige powder; stored at <+8°C to maintain stability .
  • Applications : Used in lipid analysis and as a reference standard in sterol research .
  • Safety: Classified as non-hazardous under (EC) No 1272/2008 .
(b) 5-Alpha-Cholestan-3-Alpha-OL
  • CAS : 1107-59-1 (as acetate derivative)
  • Structure : Hydroxyl group at C3-alpha position.
  • Synthesis : Prepared via isomerization reactions, highlighting the role of stereochemical control in synthesis .
(c) 5-Alpha-Cholestan-6-Alpha-OL
  • Structure : Hydroxyl group at C6-alpha position.
  • Reactivity : Substitution reactions at C6 involve Walden inversion mechanisms, differing from C2 or C3 positions .
Comparison Table: Positional Isomers
Compound Hydroxyl Position Orientation Molecular Weight (g/mol) Storage Conditions Applications
5-Alpha-Cholestan-2-beta-OL C2 Beta 388.7 Room temperature Research (unspecified)
(5-Alpha)-Cholestan-3-beta-OL C3 Beta 388.68 <+8°C Lipid analysis
5-Alpha-Cholestan-3-alpha-OL C3 Alpha 388.68 <+8°C Synthetic intermediates

Functionalized Derivatives

(a) 5-Alpha-Cholestan-3-Beta-OL Acetate
  • CAS : 1107-59-1
  • Structure : Acetylated derivative of the C3-beta isomer.
  • Properties : Enhanced lipophilicity due to esterification, making it suitable for chromatographic studies .
(b) 5-Alpha-Cholesta-8,24-Dien-3-Beta-OL
  • CAS: Not provided; EINECS: 204-880-9
  • Structure : Contains double bonds at C8 and C24, with a hydroxyl group at C3-beta.
  • Role : Intermediate in zymosterol biosynthesis, highlighting the impact of unsaturation on metabolic pathways .
Comparison Table: Derivatives
Compound Functional Group Key Feature Applications
This compound C2-beta hydroxyl Stereochemical uniqueness Research (structural studies)
5-Alpha-Cholestan-3-beta-OL Acetate C3-beta acetate Increased lipophilicity Chromatography
5-Alpha-Cholesta-8,24-Dien-3-beta-OL C8-C24 diene + C3-beta OH Metabolic intermediate Sterol biosynthesis studies

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